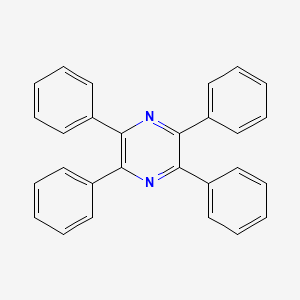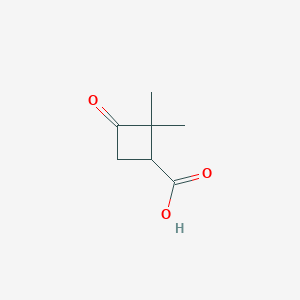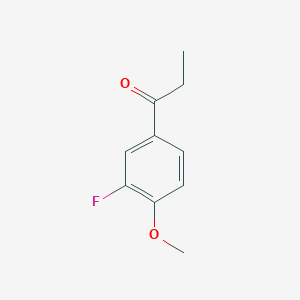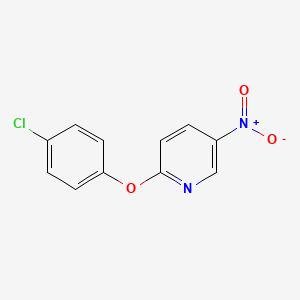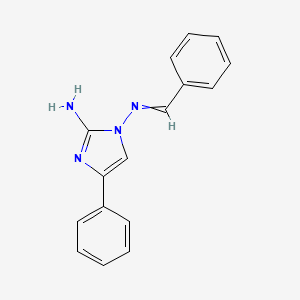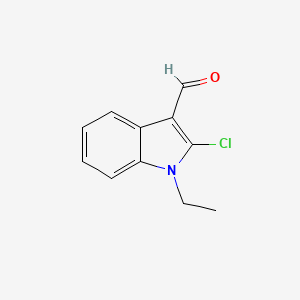
2-氯-1-乙基-1H-吲哚-3-甲醛
描述
2-Chloro-1-ethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in medicinal chemistry
科学研究应用
2-Chloro-1-ethyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The biological activity of indole derivatives suggests that they may be influenced by a variety of environmental factors .
生化分析
Biochemical Properties
2-chloro-1-ethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-chloro-1-ethyl-1H-indole-3-carbaldehyde, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions are often mediated through binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. Additionally, 2-chloro-1-ethyl-1H-indole-3-carbaldehyde can form complexes with proteins, altering their conformation and stability .
Cellular Effects
2-chloro-1-ethyl-1H-indole-3-carbaldehyde exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby affecting downstream cellular responses . In cancer cells, 2-chloro-1-ethyl-1H-indole-3-carbaldehyde has demonstrated the ability to induce apoptosis and inhibit cell proliferation . Furthermore, it can alter the expression of genes involved in cell cycle regulation and metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, 2-chloro-1-ethyl-1H-indole-3-carbaldehyde can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 2-chloro-1-ethyl-1H-indole-3-carbaldehyde, can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, prolonged exposure to 2-chloro-1-ethyl-1H-indole-3-carbaldehyde can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which the compound may become toxic .
Metabolic Pathways
2-chloro-1-ethyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity. Additionally, 2-chloro-1-ethyl-1H-indole-3-carbaldehyde can affect metabolic flux and metabolite levels, altering cellular metabolism .
Transport and Distribution
The transport and distribution of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, certain transporters can facilitate the uptake of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde into cells, while binding proteins can sequester the compound in specific tissues . These processes are critical for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . These localization patterns are essential for understanding the compound’s activity and function within cells.
准备方法
The synthesis of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde involves several steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
化学反应分析
2-Chloro-1-ethyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Compared to other indole derivatives, 2-chloro-1-ethyl-1H-indole-3-carbaldehyde stands out due to its unique combination of functional groups. Similar compounds include:
1H-Indole-3-carbaldehyde: Lacks the chloro and ethyl groups, making it less versatile in certain chemical reactions.
2-Chloro-1H-indole-3-carbaldehyde: Similar but without the ethyl group, which can affect its reactivity and applications.
1-Ethyl-1H-indole-3-carbaldehyde: Lacks the chloro group, which can influence its biological activity and chemical properties.
The presence of both chloro and ethyl groups in 2-chloro-1-ethyl-1H-indole-3-carbaldehyde provides a unique combination of reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-chloro-1-ethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-13-10-6-4-3-5-8(10)9(7-14)11(13)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYUXOLCOLWWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313246 | |
| Record name | 2-Chloro-1-ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64788-54-1 | |
| Record name | NSC268302 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


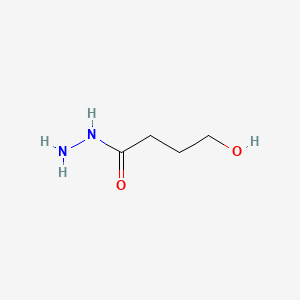
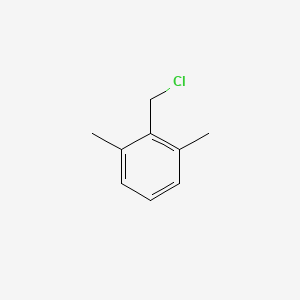
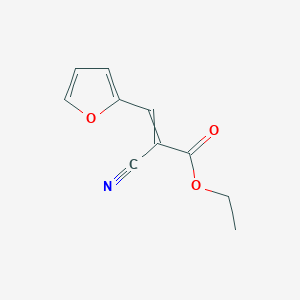
![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)

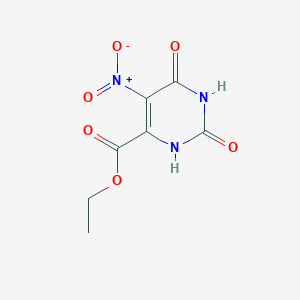
![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)
![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)
